molecular formula C10H12N8O4 B12095812 5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol

5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12095812
M. Wt: 308.25 g/mol
InChI Key: BRBOLMMFGHVQNH-UHFFFAOYSA-N
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Description

5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol: 9-α-D-arabinofuranosyladenine , is a nucleoside analog. Let’s dissect its structure:

    Chemical Formula: CHNO

    Molecular Weight: 267.24 g/mol

    Density: 2.08 g/cm

    Melting Point: 257.0-257.5°C (0.4 HO)

    Boiling Point: 676.3°C at 760 mmHg

Preparation Methods

Industrial Production:: For industrial production, consult specialized chemical databases or academic literature for detailed methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions, but specific examples are scarce.

    Substitution: Nucleosides often participate in substitution reactions.

    Glycosylation: The hydroxymethyl group can participate in glycosylation reactions.

Common Reagents and Conditions::

    Protecting Groups: To selectively modify specific functional groups during synthesis.

    Nucleophilic Substitution Reagents: For glycosylation reactions.

    Azidation Reagents: For introducing azide groups.

Major Products:: The major product of reactions involving 9-α-D-arabinofuranosyladenine depends on the specific reaction conditions and substrates. Further research is needed to provide precise details.

Scientific Research Applications

Chemistry::

    Antiviral Properties: Nucleoside analogs like this compound have been studied for their antiviral activity.

    Enzyme Inhibition: Investigated as inhibitors of enzymes involved in nucleic acid metabolism.

Biology and Medicine::

    Anticancer Potential: Some nucleoside analogs exhibit antitumor effects.

    Antiviral Therapy: Used in antiviral drug development.

    DNA Repair Mechanisms: Studied in the context of DNA repair pathways.

Industry::

    Pharmaceuticals: Potential use in drug development.

    Biotechnology: As a research tool.

Mechanism of Action

The exact mechanism of action is multifaceted and context-dependent. It likely involves interactions with cellular enzymes, incorporation into nucleic acids, and disruption of normal cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, nucleoside analogs with structural similarities may include adenosine , cytidine , and guanosine . Each has unique properties and applications.

Properties

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)

InChI Key

BRBOLMMFGHVQNH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N

Origin of Product

United States

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